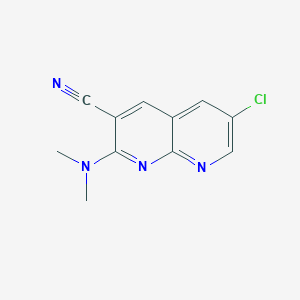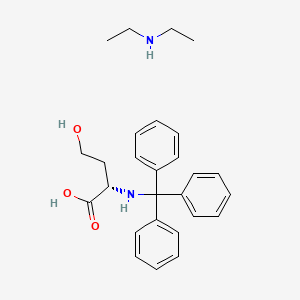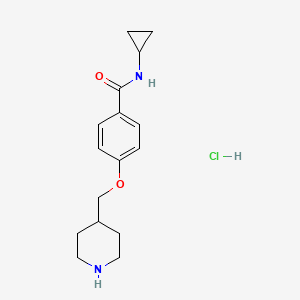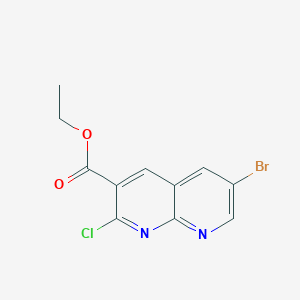![molecular formula C9H17NO3 B1397095 tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate CAS No. 1072793-83-9](/img/structure/B1397095.png)
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate: is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative featuring an oxirane (epoxide) ring and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide-containing compound. One common method includes the reaction of tert-butyl carbamate with 2-(oxiran-2-yl)ethanol under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Products: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly as a protecting group for amines in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate involves the reactivity of the oxirane ring and the carbamate group. The oxirane ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The carbamate group can act as a protecting group for amines, making it useful in synthetic chemistry .
Comparison with Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a hydroxyl group instead of an oxirane ring.
tert-Butyl N-(2-chloroethyl)carbamate: Contains a chloro group instead of an oxirane ring.
tert-Butyl N-(2-aminoethyl)carbamate: Features an amino group instead of an oxirane ring.
Uniqueness: tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to its analogs. The oxirane ring allows for a variety of ring-opening reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-4-7-6-12-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXXALHNKAMKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072793-83-9 | |
| Record name | tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)
![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)
![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)





![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)

![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)
